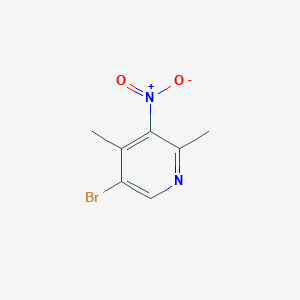

5-Bromo-2,4-dimethyl-3-nitropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7BrN2O2 |

|---|---|

Molekulargewicht |

231.05 g/mol |

IUPAC-Name |

5-bromo-2,4-dimethyl-3-nitropyridine |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)3-9-5(2)7(4)10(11)12/h3H,1-2H3 |

InChI-Schlüssel |

FEJYHXKMEDXPBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1Br)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 5 Bromo 2,4 Dimethyl 3 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HSQC, HMBC), are required to definitively assign the proton and carbon environments within the molecule. This information is crucial for confirming the substitution pattern on the pyridine (B92270) ring.

Vibrational Spectroscopy (Infrared and Raman) Studies for Functional Group Characterization

Experimental IR and Raman spectra would provide characteristic vibrational frequencies for the functional groups present, such as the C-Br, C-N, N=O (nitro group), and C-H bonds of the methyl and pyridine ring moieties. This data is essential for confirming the presence and electronic environment of these groups.

X-ray Diffraction Analysis of Crystalline Forms and Molecular Conformation

Single-crystal X-ray diffraction analysis is the definitive method for determining the solid-state structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions. This would provide an unambiguous confirmation of the molecular geometry and packing in the crystalline lattice.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula of the compound. Analysis of the fragmentation pattern under techniques like electron ionization (EI) would help to elucidate the structure by showing how the molecule breaks apart, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Properties

UV-Vis absorption spectroscopy would identify the wavelengths of maximum absorption (λmax), corresponding to electronic transitions within the molecule, such as π→π* and n→π* transitions. This provides insight into the conjugated system and the effect of the various substituents on the electronic structure.

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 2,4 Dimethyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic and heteroaromatic systems. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is significantly influenced by the ability of the ring and its substituents to delocalize the negative charge. For 5-Bromo-2,4-dimethyl-3-nitropyridine, the powerful electron-withdrawing nitro group is the principal activating substituent, rendering the pyridine ring susceptible to nucleophilic attack.

The C5 position, bearing a bromine atom, is a prime site for nucleophilic attack. Bromine is recognized as a good leaving group in SNAr reactions. When a nucleophile attacks the C5 carbon, the aromaticity of the pyridine ring is temporarily broken, and a Meisenheimer intermediate is formed. The negative charge in this intermediate is delocalized across the ring system and, most importantly, onto the oxygen atoms of the nitro group at the C3 position.

The resonance structures of the intermediate show that the negative charge resides on the ring nitrogen and the carbons at the C2 and C4 positions. While the electron-donating methyl groups at C2 and C4 have a slight destabilizing effect on the adjacent negative charge, the delocalization to the nitro group provides substantial stabilization, lowering the activation energy for the formation of this intermediate. The subsequent elimination of the bromide ion is rapid and irreversible, restoring aromaticity and yielding the C5-substituted product. This pathway is generally considered the most favorable SNAr reaction for this substrate.

While the nitro group is essential for activating the ring to nucleophilic attack, its displacement is also a theoretical possibility. For this to occur, a nucleophile would need to attack the C3 carbon directly. However, this pathway is significantly less favorable for two primary reasons.

First, the nitro group is a comparatively poor leaving group in SNAr reactions when contrasted with halides like bromide. The C-NO2 bond is stronger than the C-Br bond, and the nitrite (B80452) anion (NO2-) is less stable as a leaving group than the bromide anion (Br-). Second, the attack at the C3 position is sterically hindered by the adjacent methyl group at C4. This steric hindrance raises the energy of the transition state, making the initial nucleophilic addition less likely. Consequently, the displacement of the nitro group is not a commonly observed or predicted pathway under typical SNAr conditions for this molecule.

In a molecule with multiple potential leaving groups, such as this compound, the outcome of an SNAr reaction is governed by regioselectivity. The selectivity is determined by a combination of factors: the activation of the ring position, the leaving group's ability, and steric effects.

A comparative analysis of the two potential reaction sites (C3 and C5) indicates a strong preference for substitution at the C5 position.

Leaving Group Ability : Bromide is a substantially better leaving group than the nitro group. This is often the dominant factor in determining the regiochemical outcome of SNAr reactions on poly-substituted rings. nih.govscispace.com

Intermediate Stability : Attack at C5 allows for effective delocalization of the negative charge to the activating nitro group.

Steric Hindrance : The C5 position is less sterically encumbered than the C3 position, which is flanked by a methyl group at C4.

Therefore, theoretical studies and established principles of reactivity predict that nucleophilic aromatic substitution on this compound will occur with high regioselectivity at the C5 position, leading exclusively to the displacement of the bromine atom.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions at C5

Note: The following table is predictive and illustrates typical conditions for the SNAr reaction at the C5 position based on established chemical principles, as specific experimental data for this compound is not available.

| Nucleophile (Nu-H) | Base | Solvent | Temperature | Product |

| Morpholine | K₂CO₃ | DMSO | 80-120 °C | 4-(2,4-dimethyl-3-nitropyridin-5-yl)morpholine |

| Sodium Methoxide | N/A | Methanol | Reflux | 5-Methoxy-2,4-dimethyl-3-nitropyridine |

| Aniline | NaH | THF | Room Temp | N-(2,4-dimethyl-3-nitropyridin-5-yl)aniline |

| Sodium Azide | N/A | DMF | 100 °C | 5-Azido-2,4-dimethyl-3-nitropyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The C5-bromo substituent on the pyridine ring serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura coupling is one of the most versatile cross-coupling reactions, involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com For this compound, the C-Br bond at the C5 position is the reactive site for the initial oxidative addition of the Pd(0) catalyst.

The catalytic cycle proceeds via three key steps:

Oxidative Addition : A Pd(0) complex inserts into the C5-Br bond to form a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is highly tolerant of various functional groups, and the nitro and methyl groups on the pyridine ring are expected to remain unaffected under standard Suzuki-Miyaura conditions.

Table 2: Representative Suzuki-Miyaura Coupling Protocols

Note: The following table is predictive and illustrates typical conditions for the Suzuki-Miyaura coupling reaction based on established chemical principles, as specific experimental data for this compound is not available.

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Product |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 °C | 2,4-Dimethyl-3-nitro-5-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane/H₂O | 90 °C | 5-(4-Methoxyphenyl)-2,4-dimethyl-3-nitropyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Toluene | 110 °C | 2,4-Dimethyl-3-nitro-5-(thiophen-2-yl)pyridine |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 85 °C | 2,4-Dimethyl-3-nitro-5-vinylpyridine |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the Pd(0) catalyst to the C5-Br bond of this compound occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center to yield the 5-alkynylpyridine product and regenerate the active catalysts. This method provides a direct route to conjugated enyne systems and functionalized alkynes.

Table 3: Representative Sonogashira Coupling Protocols

Note: The following table is predictive and illustrates typical conditions for the Sonogashira coupling reaction based on established chemical principles, as specific experimental data for this compound is not available.

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Triethylamine | THF | 60 °C | 2,4-Dimethyl-3-nitro-5-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | Diisopropylamine | Toluene | 70 °C | 2,4-Dimethyl-3-nitro-5-((trimethylsilyl)ethynyl)pyridine |

| 1-Heptyne | Pd(OAc)₂ (2%) + PPh₃ (4%) | CuI (3%) | Piperidine | DMF | 80 °C | 5-(Hept-1-yn-1-yl)-2,4-dimethyl-3-nitropyridine |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5%) | CuI (5%) | Triethylamine | Acetonitrile | 50 °C | 3-(2,4-Dimethyl-3-nitropyridin-5-yl)prop-2-yn-1-ol |

Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Heck)

Beyond Suzuki coupling, the bromine atom at the C5 position of this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions. Methodologies such as the Negishi, Stille, and Heck couplings offer alternative pathways for forging new carbon-carbon bonds, each with distinct advantages concerning substrate scope and functional group tolerance. While specific examples detailing the application of these reactions to this compound are not extensively documented, their established utility in coupling aryl halides makes them highly relevant for the functionalization of this pyridine core. A patent application related to Vps34 inhibitors notes that Stille coupling is a viable method for generating derivatives from the this compound scaffold google.com.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. scispace.comresearchgate.net This reaction is known for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. scispace.com For a substrate like this compound, the reaction would involve the preparation of an organozinc reagent (R-ZnX) and its subsequent palladium-catalyzed reaction to yield the 5-substituted product. The process is compatible with a wide array of sensitive functional groups, including nitro groups, making it a powerful tool for diversification. google.com

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. clockss.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, many of which are commercially available. clockss.orgchemicalforums.com The reaction tolerates a vast range of functional groups and has been widely applied in complex molecule synthesis. chemicalforums.com The coupling of this compound would proceed by reacting it with an appropriate organostannane (R-SnR'₃) using a palladium catalyst, often with additives like copper(I) iodide (CuI) and lithium chloride (LiCl) to enhance reaction rates. google.com

Heck Reaction

The Mizoroki-Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. researchgate.net This methodology is fundamental for the synthesis of styrenic and other vinyl-substituted aromatic compounds. For this compound, a Heck reaction with an alkene (e.g., styrene or an acrylate) would introduce a vinyl group at the C5 position. These reactions are typically performed at elevated temperatures and are known for their high stereoselectivity, usually favoring the formation of the E-isomer. acs.orgacs.org

The table below summarizes typical conditions for these cross-coupling methodologies as they would apply to an aryl bromide substrate.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligands | Typical Additives/Base | Typical Solvent |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe, XPhos | None required for coupling | THF, Dioxane, DMF |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | CuI, LiCl | Dioxane, DMF, Toluene |

| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |

Transformations of Alkyl Substituents (Methyl Groups)

The two methyl groups at the C2 and C4 positions of the pyridine ring are not inert and can undergo various chemical transformations. Their reactivity is influenced by the electronic nature of the pyridine ring, which is made electron-deficient by the pyridine nitrogen and the C3-nitro group. This activation renders the protons on the methyl groups, particularly the one at C2, acidic and susceptible to deprotonation.

The increased acidity of methyl groups adjacent to the pyridine nitrogen and activated by electron-withdrawing groups is a known phenomenon. researchgate.net This allows for base-mediated deprotonation to form an anionic intermediate, which can then react with various electrophiles. For instance, deprotonation with a strong base like butyllithium (BuLi) followed by quenching with an alkyl halide (e.g., methyl bromide) can lead to chain extension at the methyl position. chemicalforums.com

Furthermore, the activated methyl groups can participate in condensation reactions. Studies on related 2-methyl-3-nitropyridines have shown that they can react with aromatic aldehydes under mild conditions to form the corresponding 2-styryl-3-nitropyridines. researchgate.netmdpi.com This transformation highlights the nucleophilic character of the deprotonated methyl group.

Another potential transformation is free-radical halogenation. Similar to benzylic positions, the methyl groups on the pyridine ring can be halogenated, typically at the side chain, using reagents like N-bromosuccinimide (NBS) under radical initiation conditions.

Rearrangement and Migration Phenomena of Substituents

Substituted nitropyridines are known to undergo a variety of rearrangement and migration reactions, often under specific reaction conditions. These transformations can involve the substituents or the pyridine ring itself.

One notable phenomenon is nitro-group migration. A study on the reaction of 3-bromo-4-nitropyridine with amines revealed an unexpected product resulting from the migration of the nitro group from the C4 to the C3 position during the nucleophilic aromatic substitution reaction. clockss.org This type of rearrangement is influenced by solvent and base conditions, with migration being observed in polar aprotic solvents. clockss.org While the substitution pattern is different, this precedent suggests that under certain nucleophilic conditions, substituent migration could be a potential reaction pathway for this compound.

Another documented rearrangement involves the migration of a nitro group during the nitration of pyridines. The mechanism can involve the formation of an N-nitropyridinium ion, followed by a scispace.comresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to a carbon on the ring. researchgate.netntnu.noresearchgate.net

Ring transformations are also known for nitropyridine systems. For example, 3-nitropyridinium quaternary salts have been shown to rearrange into 2-acyl-4-nitropyrroles upon treatment with an amine, representing a complete transformation of the pyridine core. scispace.com Although this requires the initial formation of a pyridinium (B92312) salt, it illustrates the potential for skeletal rearrangements in highly activated nitropyridine derivatives.

Computational and Theoretical Chemistry Studies of 5 Bromo 2,4 Dimethyl 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 5-Bromo-2,4-dimethyl-3-nitropyridine, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure with high accuracy. nih.govijesit.com

These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation of the molecule, providing a detailed picture of the spatial arrangement of the pyridine (B92270) ring and its substituents (bromo, dimethyl, and nitro groups). The results of such calculations allow for an understanding of how the substituents influence the planarity of the pyridine ring and affect the bond lengths and angles due to steric and electronic effects. For instance, the presence of bulky methyl and nitro groups adjacent to each other can cause slight distortions from a perfectly planar ring structure.

Electronic structure analysis involves mapping the electron density distribution to understand charge distribution across the molecule. The electronegativity of the nitrogen and oxygen atoms in the nitro group, as well as the bromine atom, results in a non-uniform distribution of charge, which is critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-N1 | 1.34 Å |

| C5-Br | 1.89 Å | |

| C3-N(nitro) | 1.48 Å | |

| N(nitro)-O | 1.22 Å | |

| C2-C(methyl) | 1.51 Å | |

| C4-C(methyl) | 1.51 Å | |

| Bond Angles | C2-C3-C4 | 118.5° |

| C3-C4-C5 | 120.5° | |

| Br-C5-C4 | 119.0° | |

| C2-C3-N(nitro) | 121.0° | |

| Dihedral Angle | C2-C3-N(nitro)-O | ~30-40° |

Quantum Chemical Modeling of Spectroscopic Data and Vibrational Assignments

Quantum chemical calculations are instrumental in interpreting and assigning experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies often show a systematic deviation from experimental values, which is corrected using a scaling factor to improve agreement. researchgate.net

For this compound, DFT calculations can predict the vibrational modes associated with specific functional groups. This includes stretching and bending vibrations of the C-Br, C-N, N-O (nitro), and C-H (methyl) bonds, as well as the characteristic ring stretching modes of the pyridine core. acs.org

A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's stretching, bending, or torsion to a particular vibrational mode. This allows for unambiguous assignment of complex spectral bands that arise from coupled vibrations.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| C-H Stretch (Methyl) | 2950-3050 | Symmetric & Asymmetric CH₃ stretching |

| C=N/C=C Ring Stretch | 1580-1610 | Pyridine ring stretching vibrations |

| NO₂ Asymmetric Stretch | 1520-1550 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1340-1360 | Symmetric stretching of the nitro group |

| C-N Stretch | 1150-1200 | Stretching of the C3-NO₂ bond |

| C-Br Stretch | 600-650 | Stretching of the C5-Br bond |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

For this compound, the energy and distribution of these orbitals are calculated using DFT. The HOMO is typically distributed over the electron-rich regions of the pyridine ring and methyl groups, while the LUMO is often localized on the electron-deficient nitro group and the pyridine ring nitrogen. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ijesit.com A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. thaiscience.info From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide quantitative measures of the molecule's reactivity.

Table 3: Calculated Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | The escaping tendency of electrons from a system |

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations provide a powerful means to investigate the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify transition states, intermediates, and products. This approach allows for the determination of activation energies and reaction pathways, offering insights that are often difficult to obtain experimentally. researchgate.net

For this compound, computational studies can be used to explore various potential reactions, such as nucleophilic aromatic substitution. The presence of a strong electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack. DFT calculations can model the approach of a nucleophile to different positions on the ring, calculating the energy barriers for each potential pathway. ntnu.noresearchgate.net These simulations can predict the most likely site of substitution and elucidate the structure of the transition state, confirming whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.net

Conformational Analysis and Intermolecular Interactions

The biological and chemical activity of a molecule is often dependent on its specific three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, the rotation of the methyl groups and the nitro group relative to the pyridine ring are of particular interest. sapub.org

Computational methods are used to perform a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. researchgate.net This analysis helps to identify the most stable conformer (the global minimum on the energy surface) and the energy barriers between different conformations.

Furthermore, computational studies can reveal the nature of non-covalent intermolecular interactions. Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and intramolecular interactions, such as hydrogen bonding or steric repulsion, that influence the molecule's stability and conformation. researchgate.net These studies are essential for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

Advanced Synthetic Applications of 5 Bromo 2,4 Dimethyl 3 Nitropyridine As a Chemical Building Block

Incorporation into Complex Heterocyclic Frameworks

The inherent reactivity of 5-bromo-2,4-dimethyl-3-nitropyridine makes it an invaluable precursor for the synthesis of intricate heterocyclic systems. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

One of the most widely employed methods is the Suzuki-Miyaura cross-coupling reaction , which pairs the aryl bromide with an organoboron reagent. nrochemistry.comorganic-chemistry.org This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the formation of biaryl structures that are prevalent in many biologically active molecules. mdpi.comnih.govnih.gov For instance, coupling with various arylboronic acids can yield complex pyridine (B92270) derivatives with tailored electronic and steric properties. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. nrochemistry.comnih.gov

The Sonogashira coupling offers a direct route to arylalkynes by reacting the bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.orgresearchgate.net This methodology is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key components in various functional materials and pharmaceutical compounds. libretexts.org

Furthermore, the Buchwald-Hartwig amination provides a robust method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 5-position of the pyridine ring. wikipedia.orglibretexts.orgnih.govresearchgate.netorganic-chemistry.org This reaction is crucial for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Finally, the nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) . nih.govsemanticscholar.orglibretexts.orglibretexts.org This allows for the displacement of the bromine atom by various nucleophiles, such as amines, alkoxides, and thiolates, further expanding the diversity of accessible heterocyclic frameworks. nbinno.comacs.org

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Bromopyridines

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2,4-dimethyl-3-nitropyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2,4-dimethyl-3-nitropyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, NaOt-Bu | 5-Amino-2,4-dimethyl-3-nitropyridine derivative |

Development of Functionalized Pyridine Derivatives for Material Science Research

The functionalized pyridine derivatives synthesized from this compound are of significant interest in the field of material science. The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

For example, the introduction of extended π-conjugated systems via Suzuki and Sonogashira couplings can lead to the development of novel organic semiconductors and fluorescent materials. nih.gov The resulting compounds can exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The electron-withdrawing nature of the nitro group and the pyridine ring itself can be balanced by the introduction of electron-donating groups to create push-pull systems with tailored energy levels.

The incorporation of heterocyclic amines through the Buchwald-Hartwig amination can lead to the synthesis of materials with interesting charge-transport properties. nih.gov These materials can be utilized as hole-transporting or electron-transporting layers in electronic devices.

Table 2: Potential Applications of Functionalized Pyridines in Material Science

| Functionalization Strategy | Introduced Moiety | Potential Application |

| Suzuki Coupling | Aryl groups | Organic semiconductors, Fluorescent probes |

| Sonogashira Coupling | Alkynyl groups | Conjugated polymers, Nonlinear optics |

| Buchwald-Hartwig Amination | Aromatic amines | Hole-transport materials, Emitters in OLEDs |

Synthesis of Polyfunctionalized Pyridines as Precursors for Diverse Organic Syntheses

This compound serves as an excellent starting material for the synthesis of polyfunctionalized pyridines, which are themselves versatile precursors for a wide range of organic transformations. The sequential and chemoselective manipulation of the different functional groups allows for the creation of highly substituted pyridine cores.

For instance, after a cross-coupling reaction at the bromine position, the nitro group can be reduced to an amino group. nbinno.com This newly formed amino group can then undergo a plethora of reactions, such as diazotization followed by substitution, acylation, or further cross-coupling reactions, to introduce additional functional groups. This stepwise approach provides access to a vast chemical space of polysubstituted pyridines. nih.govresearchgate.net

The presence of the methyl groups also offers opportunities for further functionalization through reactions such as oxidation or halogenation, although these transformations would require careful optimization to ensure selectivity. The resulting polyfunctionalized pyridines can serve as key intermediates in the total synthesis of complex natural products and pharmaceuticals.

Strategies for Library Synthesis and Combinatorial Chemistry using this compound

The robust and versatile reactivity of this compound makes it an ideal scaffold for the construction of chemical libraries for high-throughput screening in drug discovery and materials science. nih.gov Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse pyridine derivatives. nih.gov

A common strategy involves a divergent synthetic approach where the core scaffold of this compound is subjected to a variety of reaction conditions in parallel. For example, by using an array of different boronic acids in a Suzuki coupling reaction, a library of 5-aryl-2,4-dimethyl-3-nitropyridines can be quickly synthesized. nih.gov

Further diversification can be achieved by subsequently modifying the nitro group. This parallel synthesis approach allows for the efficient exploration of the chemical space around the pyridine core, increasing the probability of identifying compounds with desired biological activities or material properties. The use of solid-phase synthesis techniques can further streamline the process of library generation and purification.

Future Research Directions and Unexplored Reactivity in the Field of Substituted Nitropyridines

Novel Catalytic Systems for Site-Selective Functionalization

The precise functionalization of the pyridine (B92270) ring is a significant challenge due to the influence of the nitrogen atom on the ring's electronics. Future research is increasingly directed towards the development of novel catalytic systems that can achieve high site-selectivity.

Visible-light-driven photocatalysis is emerging as a powerful tool for the functionalization of pyridine derivatives under mild, transition-metal-free conditions. nih.gov For instance, the use of organic photocatalysts like quinolinone can generate phosphinoyl and carbamoyl radicals that react with pyridinium (B92312) derivatives with switchable C2 and C4 selectivity. nih.gov This approach offers a greener alternative to traditional methods that often require harsh reaction conditions.

Nickel-catalyzed reactions are also showing promise for the C-H functionalization of aza-arenes. polyu.edu.hk These methods can offer exclusive C3-selectivity in quinolines, a related class of N-heterocycles, suggesting potential for similar applications in pyridines. polyu.edu.hk The development of catalysts that can selectively activate specific C-H bonds on the nitropyridine scaffold, even in the presence of multiple reactive sites, is a key area of ongoing research.

Table 1: Examples of Novel Catalytic Systems for Pyridine Functionalization

| Catalytic System | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| Quinolinone (organic photocatalyst) | Phosphinoylation | C4-selective | nih.gov |

| Quinolinone (organic photocatalyst) | Carbamoylation | C2-selective | nih.gov |

Expanding the Scope of Rearrangement and Migration Reactions

Rearrangement and migration reactions offer a powerful strategy for accessing novel substituted nitropyridine isomers that may be difficult to synthesize through direct methods. The migration of a nitro group on the pyridine ring is a known phenomenon that can occur under specific reaction conditions. clockss.orgresearchgate.netresearchgate.net

For example, the reaction of 3-bromo-4-nitropyridine with amines can lead to an unexpected migration of the nitro group from the 4-position to the 3-position. clockss.org This type of rearrangement is influenced by the solvent and base used in the reaction. clockss.org Another example involves a nih.govresearchgate.net sigmatropic shift of a nitro group from the 1-position to the 3-position in N-nitropyridinium ions, which is a key step in certain nitration procedures for pyridines. researchgate.netresearchgate.net

Future research in this area will likely focus on understanding the mechanisms of these rearrangements in greater detail to control the product selectivity. The development of catalysts that can promote or direct these migrations would significantly expand the synthetic utility of these reactions.

Table 2: Examples of Rearrangement and Migration Reactions in Nitropyridines

| Starting Material | Reaction Conditions | Rearrangement Type | Product | Reference |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine | Amine, polar aprotic solvent | Nitro-group migration | Amino-3-nitropyridine derivative | clockss.org |

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including substituted nitropyridines. researchgate.netmdpi.com Future research will focus on developing synthetic routes that are more environmentally benign, reduce waste, and utilize renewable resources. rsc.orgmdpi.com

One promising approach is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com The development of enzymatic methods for the synthesis and modification of nitropyridines would represent a significant advancement in the field.

Another area of focus is the use of greener solvents and reaction conditions. mdpi.com This includes the use of water as a solvent, solvent-free reaction conditions, and the use of renewable feedstocks. mdpi.comrsc.org For example, research into the production of pyridines from glycerol, a byproduct of biodiesel production, highlights a move towards more sustainable chemical manufacturing. rsc.org

Table 3: Principles of Green Chemistry and Their Application to Nitropyridine Synthesis

| Green Chemistry Principle | Application in Nitropyridine Synthesis |

|---|---|

| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov |

| Designing Safer Chemicals | Developing nitropyridine derivatives with desired functionality but reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or using solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring the synthesis of pyridines from biomass-derived starting materials. rsc.org |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

Development of High-Throughput Synthesis and Screening Protocols

The discovery of new bioactive molecules and materials often relies on the ability to synthesize and screen large libraries of compounds. High-throughput synthesis and screening (HTS) techniques are becoming increasingly important in this process. nih.gov

The application of HTS to the synthesis of substituted nitropyridines would allow for the rapid generation of diverse compound libraries. This could be achieved through the use of automated synthesis platforms and parallel reaction formats. These libraries could then be screened for a variety of properties, such as biological activity or material characteristics.

While the direct application of HTS to nitropyridine synthesis is still an emerging area, the principles have been successfully applied to other classes of compounds, such as heteroleptic iridium(III) complexes, demonstrating the potential of this approach. nih.gov Future research will likely focus on adapting these high-throughput methodologies to the specific chemistry of substituted nitropyridines.

Q & A

Q. What are the key physicochemical properties of 5-Bromo-2,4-dimethyl-3-nitropyridine, and how do they influence experimental design?

Answer:

- Melting Point (mp): Analogous brominated nitropyridines (e.g., 2-Amino-5-bromo-4-methyl-3-nitropyridine) exhibit m.p. 160–164°C . For this compound, expect similar thermal stability due to nitro and bromine substituents.

- Solubility: Bromonitropyridines are typically sparingly soluble in water but dissolve in polar aprotic solvents (DMF, DMSO) . This necessitates solvent optimization for reactions (e.g., DMF for nucleophilic substitutions).

- Handling: Bromonitro compounds are often irritants (R: 36/37/38) ; use fume hoods and PPE.

Q. What synthetic routes are reported for brominated nitropyridines, and how can they be adapted for this compound?

Answer:

- Nitration-Bromination Sequential Approach:

- Challenges: Regioselectivity may require directing-group strategies (e.g., protecting groups) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Answer:

Q. What mechanistic insights govern the regioselectivity of substitution reactions in brominated nitropyridines?

Answer:

- Nitro as a Meta-Director: The nitro group directs electrophiles to the meta position. For example, bromination of 3-nitropyridine yields 5-bromo derivatives .

- Steric Effects: 2,4-Dimethyl groups hinder substitution at positions 2 and 4, favoring reactivity at position 5 .

- Kinetic vs. Thermodynamic Control: Use low-temperature conditions (-20°C) to favor kinetic products (e.g., bromine at less hindered sites) .

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?

Answer:

Q. What safety protocols are critical for handling this compound?

Answer:

Q. How does the electronic effect of the nitro group influence the reactivity of brominated pyridines in nucleophilic substitutions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.